DAT Binding Affinity: Unsubstituted Core vs. N-Alkylated GBR Derivatives
The unsubstituted 1-[2-(diphenylmethoxy)ethyl]piperazine exhibits markedly weaker DAT binding compared to its N-alkylated derivatives. While the unsubstituted core lacks sufficient DAT affinity for meaningful standalone pharmacological activity, N-substitution with a 3-phenylpropyl group (yielding GBR 12935) produces high-affinity DAT binding with IC50 values in the low nanomolar range [1]. This quantitative difference establishes the compound's primary procurement value as a versatile synthetic intermediate rather than as a final pharmacological agent.
| Evidence Dimension | DAT binding affinity (displacement of radioligand) |
|---|---|
| Target Compound Data | Weak affinity; lacks N-substituent required for high-affinity DAT binding |
| Comparator Or Baseline | GBR 12935: IC50 = 5.5 nM (rat striatal membranes); GBR 12909: high-affinity DAT ligand |
| Quantified Difference | Orders of magnitude difference in binding affinity (unsubstituted core << N-substituted GBR analogs) |
| Conditions | Competition binding assays using [3H]GBR 12935 or [3H]dopamine in rat striatal membrane preparations |
Why This Matters
This establishes that procurement of the unsubstituted core is justified for synthetic derivatization workflows, not for direct pharmacological studies requiring high DAT affinity.
- [1] Matecka D, Lewis D, Rothman RB, Dersch CM, Wojnicki FH, Glowa JR, DeVries AC, Pert A, Rice KC. Heteroaromatic analogs of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909) as high-affinity dopamine reuptake inhibitors. J Med Chem. 1997;40(5):705-716. View Source
